
Propanedioic acid, bis(2,6-dimethylphenyl) ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propanedioic acid, bis(2,6-dimethylphenyl) ester is a chemical compound known for its unique structure and properties It is an ester derivative of propanedioic acid (malonic acid) and is characterized by the presence of two 2,6-dimethylphenyl groups attached to the ester functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid, bis(2,6-dimethylphenyl) ester typically involves the esterification of propanedioic acid with 2,6-dimethylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to achieve the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain high-purity products.
化学反应分析
Types of Reactions
Propanedioic acid, bis(2,6-dimethylphenyl) ester undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of acidic or basic conditions to yield propanedioic acid and 2,6-dimethylphenol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, leading to the formation of different ester derivatives.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Transesterification: Alcohols (e.g., methanol, ethanol) and catalysts (e.g., sodium methoxide).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Hydrolysis: Propanedioic acid and 2,6-dimethylphenol.
Transesterification: New ester derivatives depending on the alcohol used.
Reduction: Corresponding alcohols.
科学研究应用
Propanedioic acid, bis(2,6-dimethylphenyl) ester finds applications in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of propanedioic acid, bis(2,6-dimethylphenyl) ester involves its interaction with molecular targets through its ester functional groups. These interactions can lead to various chemical transformations, such as hydrolysis or transesterification, depending on the conditions. The pathways involved in these reactions are influenced by the presence of catalysts, solvents, and other reaction parameters.
相似化合物的比较
Similar Compounds
Propanedioic acid, dimethyl ester:
Propanedioic acid, methyl-, dimethyl ester: Another ester derivative with different alkyl groups.
Malonic acid: The parent compound of propanedioic acid esters.
Uniqueness
Propanedioic acid, bis(2,6-dimethylphenyl) ester is unique due to the presence of the 2,6-dimethylphenyl groups, which impart distinct chemical and physical properties compared to other ester derivatives
属性
CAS 编号 |
60179-55-7 |
|---|---|
分子式 |
C19H20O4 |
分子量 |
312.4 g/mol |
IUPAC 名称 |
bis(2,6-dimethylphenyl) propanedioate |
InChI |
InChI=1S/C19H20O4/c1-12-7-5-8-13(2)18(12)22-16(20)11-17(21)23-19-14(3)9-6-10-15(19)4/h5-10H,11H2,1-4H3 |
InChI 键 |
OZARBLKVRKPNEL-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)C)OC(=O)CC(=O)OC2=C(C=CC=C2C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5H-Benzo[a]phenothiazin-5-one, 9,11-dimethyl-6-(phenylamino)-](/img/structure/B14619490.png)
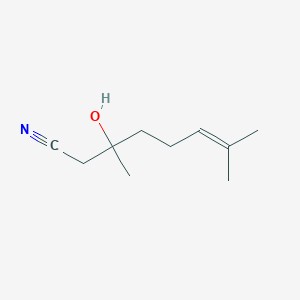
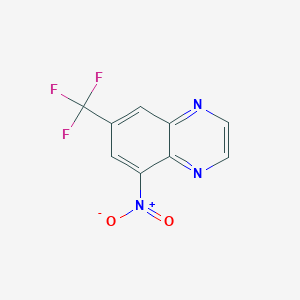


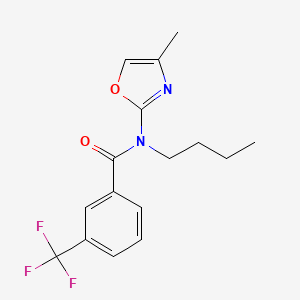


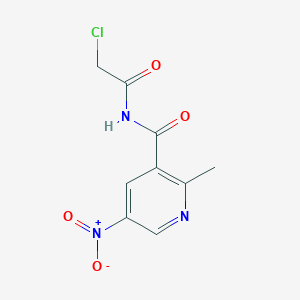


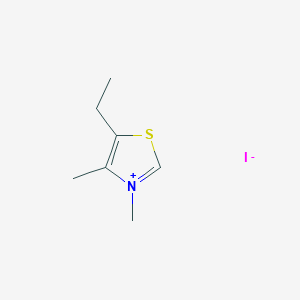

![3-[2-Hydroxy-2-(4-methoxyphenyl)ethenyl]cyclopentan-1-one](/img/structure/B14619575.png)
